molecular formula C20H19BrN2O2 B2466733 6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one CAS No. 381175-57-1

6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one

Cat. No. B2466733
CAS RN: 381175-57-1
M. Wt: 399.288
InChI Key: MFMXUKBZTRUKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives and is known for its diverse range of biological activities.

Scientific Research Applications

Microwave Assisted Synthesis A novel series of 6-bromo-3-(2-morpholinomethyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one and related compounds were synthesized using microwave-assisted methods. This approach was noted for its rapid reaction rate, cleaner reaction conditions, and higher chemical yield compared to conventional methods (Chaudhary et al., 2012).

Synthesis via Buchwald–Hartwig Amination The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, involving 6-bromoquinoline precursors, was achieved through Buchwald–Hartwig amination. These compounds exhibited strong interactions with ct-DNA, suggesting their potential in biomolecular binding applications (Bonacorso et al., 2018).

Synthesis of Quinazolinone Derivatives The compound 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, among others, was synthesized via a one-pot three-component method, potentially useful in the development of various medicinal and chemical applications (Mohammadi & Hossini, 2011).

Synthesis of Quinoline Derivatives The synthesis of various quinoline derivatives, including those involving 6-bromo-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one, has been documented. These compounds often serve as intermediates in the synthesis of more complex molecules, such as PI3K/mTOR inhibitors (Fei Lei et al., 2015).

properties

IUPAC Name

6-bromo-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-15-6-7-18-16(12-15)19(14-4-2-1-3-5-14)17(20(24)22-18)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMXUKBZTRUKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.